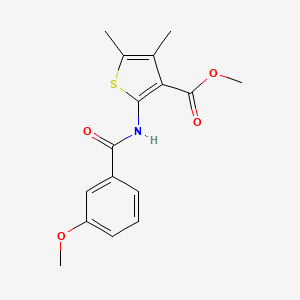Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC10831829
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H17NO4S |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18) |
| Standard InChI Key | NPESXYQMHQEWTC-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C |
Introduction
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate likely involves multi-step reactions, drawing from methodologies for analogous thiophene derivatives:
Thiophene Core Formation
The 4,5-dimethylthiophene-3-carboxylate scaffold can be synthesized via cycloaddition reactions between α-mercapto ketones and acrylic esters. For example:
-
Step 1: Reaction of 3-mercapto-2-butanone with methyl acrylate in the presence of a base catalyst (e.g., sodium methoxide or potassium tert-butoxide) yields tetrahydrothiophene intermediates .
-
Step 2: Aromatization of the tetrahydrothiophene intermediate using acids (e.g., HCl or H₂SO₄) produces the thiophene ring .
Optimization Parameters
-
Catalysts: Alkoxides (e.g., potassium tert-butoxide) enhance reaction efficiency and yield .
-
Solvents: Aprotic solvents like toluene or xylene are preferred for cycloaddition steps .
-
Temperature: Reactions are typically conducted at 25–35°C to minimize side products .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from structurally similar analogs:
Future Research Directions
-
Synthetic Scalability: Optimize one-pot methodologies to reduce step count and improve yields .
-
Biological Screening: Evaluate anticancer, antifungal, and anti-inflammatory activities in vitro.
-
Structure-Activity Relationships (SAR): Modify substituents (e.g., methoxy position, ester groups) to enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume